Clindamycin 2,4-diphosphate

Analytical Chemistry Pharmaceutical Impurity Profiling HPLC Method Development

Generic 'clindamycin phosphate sulfoxide' or diastereomeric mixtures (e.g., CAS 1228573-90-7) introduce uncertainty in HPLC specificity, risking ANDA rejection. This single-isomer reference standard (CAS 887402-21-3) eliminates ambiguity. - Definitive R-sulfoxide stereochemistry for unambiguous retention time identification. - Essential for forced degradation and stability-indicating method validation per ICH guidelines. - Enables accurate quantification of the primary oxidative degradation marker in QC release testing.

Molecular Formula C18H35ClN2O11P2S
Molecular Weight 584.9 g/mol
Cat. No. B13439903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClindamycin 2,4-diphosphate
Molecular FormulaC18H35ClN2O11P2S
Molecular Weight584.9 g/mol
Structural Identifiers
SMILESCCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)OP(=O)(O)O)C(C)Cl
InChIInChI=1S/C18H35ClN2O11P2S/c1-5-6-10-7-11(21(3)8-10)17(23)20-12(9(2)19)14-15(31-33(24,25)26)13(22)16(18(30-14)35-4)32-34(27,28)29/h9-16,18,22H,5-8H2,1-4H3,(H,20,23)(H2,24,25,26)(H2,27,28,29)/t9-,10+,11-,12+,13-,14+,15+,16+,18+/m0/s1
InChIKeySPZJAFHRZHRDNU-AWPVFWJPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Clindamycin Phosphate Sulfoxide Isomer A – Impurity Standard Overview


The compound (2R,3R,4S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4-hydroxy-6-methylsulfanyl-5-phosphonooxyoxan-3-yl] dihydrogen phosphate, formally designated as Clindamycin Phosphate Sulfoxide Isomer A (CAS 887402-21-3), is a stereochemically defined, single-isomer impurity of the semi-synthetic lincosamide antibiotic clindamycin phosphate . It arises specifically from the S-oxidation of the thioether moiety in clindamycin phosphate, creating a chiral sulfoxide center that yields distinct R and S isomers [1]. This compound is not a therapeutic agent but is essential for analytical method development, method validation (AMV), and quality control (QC) applications during the commercial production of clindamycin and for regulatory filings, including Abbreviated New Drug Applications (ANDAs) [2]. Its procurement as a high-purity reference standard is critical for accurately identifying and quantifying this specific impurity in drug substances and products, ensuring compliance with stringent pharmacopeial standards and regulatory expectations for impurity profiling [2].

Why Generic Impurity Substitution Fails for Clindamycin Phosphate Analysis


Generic substitutions of 'clindamycin phosphate sulfoxide' or its diastereomeric mixtures cannot fulfill the requirements of precise analytical work due to critical differences in stereochemistry and purity. Clindamycin Phosphate Sulfoxide Isomer A (CAS 887402-21-3) is a single, well-defined stereoisomer with a specific chiral center at the sulfur atom [1]. In contrast, many suppliers offer mixtures of sulfoxide diastereomers (e.g., CAS 1228573-90-7) which are unsuitable for establishing isomer-specific retention times or quantifying individual impurity peaks in HPLC methods . The use of an undefined or mixed isomer standard introduces significant uncertainty into method validation, potentially leading to misidentification of impurity peaks, inaccurate quantification, and failure to meet the specificity requirements of regulatory agencies like the FDA and EMA for ANDA submissions [2]. Furthermore, the oxidative degradation pathway that generates clindamycin phosphate sulfoxide is a primary stability concern for clindamycin formulations, making the procurement of this specific, high-purity isomer standard essential for stability-indicating method development and long-term product quality monitoring [3].

Analytical Differentiation of Clindamycin Phosphate Sulfoxide Isomer A


Isomer Purity: Single Isomer vs. Diastereomeric Mixture

This compound is specifically defined as Clindamycin Phosphate Sulfoxide Isomer A, a single stereoisomer with a unique CAS number (887402-21-3) and defined stereochemistry at the sulfur chiral center . In contrast, the common alternative offered by many vendors is a 'mixture of diastereomers' (e.g., CAS 1228573-90-7) that contains multiple sulfoxide isomers . This distinction is critical for analytical method development. The use of a single isomer standard is essential for establishing isomer-specific retention times in HPLC methods, which is a requirement for accurate identification and quantification in impurity profiling per ICH Q3A guidelines [1].

Analytical Chemistry Pharmaceutical Impurity Profiling HPLC Method Development

Clindamycin Sulfoxide as Predominant Metabolite

The sulfoxide metabolite of clindamycin, which is structurally related to the target compound, is not a minor byproduct but the predominant metabolic fate of the parent drug. In vitro incubations with human liver and intestinal microsomes have demonstrated that clindamycin sulfoxide accounts for greater than 90% of the total clindamycin consumed [1][2]. In contrast, the other major metabolite, N-demethylclindamycin, represents a significantly smaller fraction, as evidenced by its designation as a minor metabolite in FDA prescribing information [3].

Drug Metabolism Pharmacokinetics Human Microsomal Studies

Cytotoxicity of Clindamycin Sulfoxide vs. Parent Drug

In a study evaluating the cytotoxicity of several marketed antibiotics and their metabolites on mammalian cells in culture, clindamycin sulfoxide was found to be nontoxic [1]. In contrast, the active parent drug, clindamycin, and its metabolite N-demethyl clindamycin demonstrated an equivalent level of activity on macromolecular synthesis and cell growth, which was closely correlated [1].

Toxicology Cell Culture Metabolite Safety

MS/MS Structural Confirmation for Impurity Identification

Liquid chromatography-electrospray ionization tandem mass spectrometry (HPLC/ESI-MS/MS) methods have been developed for the rapid and specific identification of clindamycin phosphate and its related impurities, including degradation products [1]. These studies have established that the fragmentation pathways of clindamycin phosphate and its related substances, when analyzed via MS/MS of their quasi-molecular ions, are specific and useful for the identification of lincosamide antibiotics and their impurities [1]. This stands in contrast to traditional HPLC-UV methods, which rely solely on retention time matching and are thus susceptible to misidentification when co-eluting isomers or unrelated compounds share a similar chromatographic profile.

Mass Spectrometry Structural Elucidation Impurity Profiling

Application Scenarios for Clindamycin Phosphate Sulfoxide Isomer A


Stability-Indicating HPLC Method Development

The primary application is as a high-purity reference standard for developing and validating stability-indicating HPLC methods. As an oxidative degradation product of clindamycin phosphate, Isomer A is a critical marker of product stability [1]. Its use ensures accurate quantification of this specific impurity in forced degradation studies and long-term stability testing of clindamycin phosphate drug substances and finished products, a key requirement for Abbreviated New Drug Application (ANDA) submissions to demonstrate product quality and control [2][3].

QC Release and Batch Consistency Testing

Once a validated method is in place, this standard is essential for routine QC release testing of commercial batches of clindamycin phosphate. It allows manufacturers to set and monitor acceptance criteria for the level of the Isomer A impurity, ensuring batch-to-batch consistency and compliance with pharmacopeial monographs and internal specifications. This application is critical for maintaining a state of control in commercial production and for meeting the ongoing stability commitments for marketed products [2].

Metabolite Quantification in Pharmacokinetic Studies

Given that clindamycin sulfoxide is the predominant human metabolite, accounting for over 90% of the drug consumed in vitro [4][5], this reference standard is valuable for developing and validating bioanalytical methods (e.g., LC-MS/MS) to quantify this metabolite in plasma or urine samples from clinical pharmacokinetic or drug-drug interaction studies. Accurate quantification of the sulfoxide metabolite is essential for a complete understanding of clindamycin's disposition and metabolic clearance [4].

Advanced Impurity Profiling by LC-MS/MS

As analytical techniques evolve, this compound serves as a crucial reference for more advanced impurity profiling methods. Its well-defined structure and availability as a single isomer make it ideal for confirming the identity of impurities detected by high-resolution mass spectrometry (HRMS) or for spiking experiments to confirm the specificity of newly developed MS/MS fragmentation-based identification methods, as established for related impurities [6].

Technical Documentation Hub

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